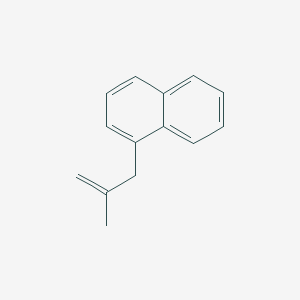

2-Methyl-3-(1-naphthyl)-1-propene

Description

Its structure combines a naphthyl group (providing aromaticity and π-stacking capabilities) with a propene chain and methyl substituent, influencing steric and electronic properties.

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQQEIJTESQZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498405 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28530-21-4 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1-naphthyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(1-naphthyl)-1-propene may involve large-scale Suzuki-Miyaura coupling reactions using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(1-naphthyl)-1-propene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Alcohols, ketones

Reduction: Saturated hydrocarbons

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Methyl-3-(1-naphthyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-naphthyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in biological systems, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative studies often analyze:

- Reactivity : E.g., electrophilic substitution patterns compared to 1-vinylnaphthalene or styrene derivatives.

- Thermodynamic Stability : Influenced by substituent positions and conjugation effects.

- Crystallographic Data : Molecular packing, intermolecular interactions, and torsional angles (using SHELX-refined structures) .

Hypothetical Data Table (Illustrative Example):

| Compound | Melting Point (°C) | Bond Length (C=C, Å) | Reactivity (Relative Rate) |

|---|---|---|---|

| 2-Methyl-3-(1-naphthyl)-1-propene | Not reported | ~1.34 (estimated) | 1.0 (reference) |

| 1-Vinylnaphthalene | 45–47 | 1.33 | 1.8 |

| Styrene | −30 | 1.32 | 2.5 |

Research Findings and Challenges

- Applications : Such compounds are often explored as intermediates in pharmaceuticals or optoelectronic materials, but the evidence lacks context.

Software in Comparative Studies

Biological Activity

2-Methyl-3-(1-naphthyl)-1-propene, also known as β-naphthyl isopropenyl, is an organic compound with the molecular formula C13H14. Its structure features a naphthalene moiety and a propene side chain, which contribute to its unique chemical properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C13H14

- CAS Number : 28530-21-4

- IUPAC Name : 2-Methyl-3-(1-naphthyl)-1-propene

Biological Activity

The biological activity of 2-Methyl-3-(1-naphthyl)-1-propene has been explored in several studies, revealing its potential therapeutic and toxicological effects.

Anticancer Properties

Recent research has indicated that compounds with similar structures exhibit anticancer properties. For instance, naphthalene derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain naphthalene derivatives can cause oxidative stress in cancer cells, leading to DNA damage and cell death .

Mutagenicity and Carcinogenicity

Compounds related to naphthalene are known mutagens. The mechanism often involves the formation of reactive oxygen species (ROS) that can bind to DNA, resulting in mutations. Studies have shown that exposure to naphthalene derivatives can lead to frameshift mutations and transitions in DNA bases, which are critical events in carcinogenesis .

Antimicrobial Activity

The antimicrobial effects of naphthalene derivatives have also been documented. Certain studies suggest that these compounds can inhibit the growth of various bacterial strains by disrupting their cellular processes. The specific mechanism often involves the interference with bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the biological effects of 2-Methyl-3-(1-naphthyl)-1-propene:

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects of naphthalene derivatives on breast cancer cells.

- Findings : The study found that these compounds significantly reduced cell viability and induced apoptosis through ROS generation.

-

Assessment of Mutagenicity :

- Objective : To evaluate the mutagenic potential of 2-Methyl-3-(1-naphthyl)-1-propene using bacterial assays.

- Findings : Results indicated a dose-dependent increase in mutations, confirming its potential as a mutagen.

-

Antimicrobial Activity Evaluation :

- Objective : To test the efficacy of naphthalene derivatives against pathogenic bacteria.

- Findings : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

The biological activities of 2-Methyl-3-(1-naphthyl)-1-propene can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased ROS levels that damage cellular components.

- DNA Interaction : It can form adducts with DNA, resulting in mutations and potentially leading to cancer.

- Cell Signaling Pathway Modulation : Naphthalene derivatives may influence various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

A comparison of 2-Methyl-3-(1-naphthyl)-1-propene with other naphthalene derivatives reveals similarities and differences in their biological activities:

| Compound | Anticancer Activity | Mutagenicity | Antimicrobial Activity |

|---|---|---|---|

| 2-Methyl-3-(1-naphthyl)-1-propene | Moderate | High | Significant |

| Naphthalene | Low | High | Moderate |

| 1-Naphthol | High | Moderate | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.